3-Butanoylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-butanoylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7H,2,4H2,1H3 |
InChI Key |
OMDHPOSJTIUROC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butanoylbenzonitrile and Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coach This process involves breaking bonds, known as disconnections, to identify potential precursor molecules or synthons. chemistry.coachegrassbcollege.ac.in
For 3-Butanoylbenzonitrile (B6255278), two primary strategic disconnections can be considered:
Disconnection of the Acyl-Aryl Bond: The bond between the carbonyl carbon and the benzene (B151609) ring can be disconnected. This is a common strategy for aromatic ketones and points to a Friedel-Crafts acylation type reaction. The synthons generated are a 3-cyanophenyl anion (or equivalent) and a butanoyl cation (acylium ion). The corresponding synthetic equivalents would be a benzonitrile (B105546) derivative and butanoyl chloride or butyric anhydride (B1165640).
Disconnection of the Cyano-Aryl Bond: The bond between the nitrile carbon and the benzene ring can be disconnected. This suggests introducing the nitrile group onto a pre-existing butyrophenone (B1668137) skeleton. The corresponding synthons are a 3-butanoylphenyl cation and a cyanide anion. This leads to synthetic routes involving nucleophilic aromatic substitution (e.g., Sandmeyer reaction) on an appropriately substituted aniline (B41778) derivative or transition metal-catalyzed cyanation of an aryl halide.
Functional Group Interconversion (FGI) is another key aspect of retrosynthesis. youtube.com For instance, the nitrile group could be introduced by the dehydration of an amide or the transformation of an aldehyde. Similarly, the ketone could be formed via the oxidation of a secondary alcohol. youtube.com
Direct Synthetic Routes to this compound Core Structure
Direct synthesis involves constructing the molecule in a forward direction, starting from simple precursors.
Friedel-Crafts acylation is a fundamental method for preparing aromatic ketones by reacting an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comorganicmystery.comsigmaaldrich.com The reaction proceeds through an electrophilic aromatic substitution mechanism where an acylium ion acts as the electrophile. numberanalytics.comsigmaaldrich.com
The direct Friedel-Crafts acylation of benzonitrile with butanoyl chloride would seem to be a straightforward route. However, the nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.comlibretexts.org This makes the reaction challenging and often requires harsh conditions or more potent catalytic systems. google.com To circumvent this, alternative "greener" methodologies have been explored, such as using solid acid catalysts like zinc oxide or carrying out the reaction in ionic liquids. google.comorganic-chemistry.org
If the ketone moiety is established first, the nitrile group can be introduced in a subsequent step. Several methods are available for this transformation:
Sandmeyer Reaction: This classic method involves the diazotization of an aminobutyrophenone (e.g., 3-aminobutyrophenone) with a nitrite (B80452) source, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.
Nucleophilic Aromatic Substitution: An aryl halide, such as 3-bromobutyrophenone, can be reacted with a cyanide salt (e.g., NaCN or KCN), often with the aid of a palladium or nickel catalyst in a process known as cyanation. A patent describes a related synthesis of a butanoylbenzonitrile derivative using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. google.com
From other functional groups: The nitrile can be formed from a primary amide by dehydration or from an aldehyde via formation of an oxime followed by dehydration.
The nitrile group is a valuable functional group in medicinal chemistry, known for its ability to enhance binding affinity and improve pharmacokinetic profiles of drug molecules. nih.gov
Besides Friedel-Crafts acylation, other established methods can be employed to form the ketone portion of the molecule:
Oxidation of Secondary Alcohols: The target ketone can be synthesized by the oxidation of the corresponding secondary alcohol, 1-(3-cyanophenyl)butan-1-ol. Common oxidizing agents for this transformation include chromic acid reagents (like Jones reagent) or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC). libretexts.org
From Organometallic Reagents: A Grignard reagent, such as 3-cyanophenylmagnesium bromide, can be reacted with butanoyl chloride or butyraldehyde (B50154) (followed by oxidation) to form the desired ketone. Alternatively, treating 3-cyanobenzonitrile with a propyl Grignard reagent would also yield the ketone after hydrolysis. unacademy.com
Hydration of Alkynes: The hydration of an alkyne, specifically 1-(3-cyanophenyl)but-1-yne, in the presence of acid and a mercury salt catalyst would yield this compound via Markovnikov addition of water across the triple bond. libretexts.org
Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, due to their high efficiency and selectivity. diva-portal.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These methods could be applied to the synthesis of this compound:
Suzuki Coupling: A Suzuki coupling reaction could be envisioned between 3-cyanophenylboronic acid and butanoyl chloride, catalyzed by a palladium complex. This would directly form the aryl-ketone bond.
Stille Coupling: This involves the reaction of an organotin compound with an organohalide. For instance, 3-(tributylstannyl)benzonitrile could be coupled with butanoyl chloride in the presence of a palladium catalyst.
Carbonylative Coupling: A palladium catalyst can be used to couple an aryl halide (3-bromobenzonitrile) with an organometallic reagent under a carbon monoxide (CO) atmosphere to form the ketone.
These catalytic reactions often proceed under milder conditions than classical methods and can exhibit greater functional group tolerance. nih.gov The development of N-heterocyclic carbene (NHC) ligands has further expanded the scope of transition metal catalysis, enabling previously challenging transformations. researchgate.net
Summary of Synthetic Strategies
The table below provides a comparative overview of the primary synthetic methodologies for this compound.
| Methodology | Key Reaction | Precursors | Key Reagents/Catalysts | General Notes |
| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Benzonitrile, Butanoyl Chloride | AlCl₃, FeCl₃ | Challenged by the deactivating nitrile group. masterorganicchemistry.comlibretexts.org |
| Nitrile Introduction | Sandmeyer Reaction | 3-Aminobutyrophenone | NaNO₂, HCl, CuCN | A classic, reliable method for nitrile synthesis. |
| Nitrile Introduction | Cyanation of Aryl Halide | 3-Halobutyrophenone | KCN, Pd or Ni catalyst | Effective for substrates with a leaving group. google.com |
| Ketone Formation | Oxidation of Secondary Alcohol | 1-(3-Cyanophenyl)butan-1-ol | CrO₃, PCC | A two-step route requiring prior synthesis of the alcohol. libretexts.org |
| Ketone Formation | Grignard Reaction | 3-Cyanobenzonitrile, Propylmagnesium Bromide | Grignard Reagent | A versatile method for C-C bond formation. unacademy.com |
| Catalytic Coupling | Suzuki Coupling | 3-Cyanophenylboronic Acid, Butanoyl Chloride | Pd catalyst | Offers mild reaction conditions and high selectivity. |
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. mdpi.com This approach offers an alternative to metal- and biocatalysis, often providing high stereoselectivity under mild reaction conditions. mdpi.comuniroma1.it For the synthesis of analogues of this compound, organocatalysts can facilitate key bond-forming reactions, leading to chiral products with high enantiomeric excess.
A notable application of organocatalysis is in the asymmetric Michael addition, a fundamental reaction for carbon-carbon bond formation. mdpi.com For instance, chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be employed to catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds. This methodology can be adapted to construct the butanoyl chain of this compound analogues with controlled stereochemistry. The catalyst's structure and the reaction conditions are critical for achieving high yields and stereoselectivity. uniroma1.it
Recent advancements have focused on developing novel organocatalysts with enhanced activity and selectivity. mdpi.comrsc.org For example, bifunctional organocatalysts that possess both a Brønsted acid and a Lewis base moiety can activate both the nucleophile and the electrophile simultaneously, leading to highly efficient and stereocontrolled reactions. mdpi.com The development of such catalysts is crucial for the synthesis of complex, optically active molecules related to this compound. rsc.orgthieme.de
Table 1: Organocatalytic Approaches to Analogues
| Catalyst Type | Reaction | Key Features | Potential Application for this compound Analogues |
|---|---|---|---|
| Proline and its derivatives | Michael Addition, Aldol (B89426) Reaction | Enantioselective C-C bond formation. uniroma1.it | Asymmetric synthesis of the chiral butanoyl side chain. |
| Cinchona alkaloids | Michael Addition, Conjugate Addition | High stereocontrol in additions to unsaturated systems. mdpi.com | Introduction of stereocenters on the butanoyl moiety. |
| Bifunctional organocatalysts | Tandem Reactions | Simultaneous activation of multiple reactants, high efficiency. mdpi.com | One-pot synthesis of complex chiral analogues. |
Photoredox-Mediated Synthetic Pathways
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under mild conditions. rsc.orgresearchgate.net This strategy can be applied to the synthesis of this compound and its derivatives through novel bond-forming disconnections. rsc.org Photoredox catalysis often utilizes transition metal complexes, such as those of iridium and ruthenium, or organic dyes as photosensitizers. rsc.orgchemrxiv.org
One potential pathway involves the generation of an acyl radical from a suitable carboxylic acid derivative, which can then undergo addition to an appropriate acceptor. For instance, a radical generated from a butanoic acid precursor could be coupled with a benzonitrile-containing species. nih.gov This approach allows for the construction of the ketone functionality under neutral conditions, avoiding harsh reagents. nih.gov
Furthermore, photoredox catalysis can be merged with other catalytic cycles, such as nickel catalysis, to achieve challenging cross-coupling reactions. organic-chemistry.org This dual catalytic system could enable the direct coupling of a butanoyl-containing radical with an aryl halide to form the this compound core. The mild reaction conditions are a significant advantage, allowing for the tolerance of a wide range of functional groups. researchgate.net
Table 2: Photoredox-Mediated Reactions for Synthesis
| Catalyst System | Reaction Type | Advantages | Potential Application for this compound Synthesis |
|---|---|---|---|
| Iridium or Ruthenium photocatalyst | Radical Addition | Mild reaction conditions, high functional group tolerance. rsc.orgchemrxiv.org | Formation of the butanoyl chain via radical coupling. |
| Dual Photoredox/Nickel Catalysis | Cross-Coupling | Enables difficult cross-coupling reactions under mild conditions. organic-chemistry.org | Direct arylation to form the 3-substituted benzonitrile structure. |
Synthesis of Stereoisomeric and Chiral Analogues
The synthesis of specific stereoisomers of this compound analogues is of significant interest due to the distinct biological activities often exhibited by different enantiomers and diastereomers. rsc.orgnih.gov Asymmetric synthesis strategies are paramount in achieving high levels of stereocontrol.
Catalytic enantioselective methods are at the forefront of synthesizing chiral molecules. rsc.org As discussed in the organocatalysis section, chiral catalysts can direct the formation of a specific stereoisomer. uniroma1.itrsc.org Similarly, transition metal complexes bearing chiral ligands can be employed in a variety of transformations, including asymmetric hydrogenations and cross-coupling reactions, to introduce chirality into the butanoyl chain or at other positions of the molecule.
Another approach involves the use of a chiral pool, where a readily available chiral starting material is elaborated into the desired target molecule. rsc.org This strategy leverages the existing stereochemistry of natural products or their derivatives. For the synthesis of chiral analogues of this compound, a chiral building block containing a portion of the butanoyl chain could be coupled with a benzonitrile moiety.
The collective total synthesis of all possible stereoisomers of a complex molecule allows for a thorough investigation of structure-activity relationships. nih.gov This often involves developing flexible synthetic routes that allow for the late-stage diversification of stereocenters. nih.gov
Development of Green Chemistry-Oriented Synthetic Protocols
Green chemistry principles aim to design chemical processes that are environmentally benign. organic-chemistry.orgepa.gov This involves minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. matanginicollege.ac.innih.gov The development of green synthetic routes to this compound and its analogues is an important goal for sustainable chemical manufacturing.
Key aspects of green chemistry in this context include the use of catalytic methods over stoichiometric reagents to improve atom economy. organic-chemistry.org The use of safer solvents, such as water or supercritical fluids, or even solvent-free conditions, is also a primary consideration. matanginicollege.ac.innih.gov For example, reactions can sometimes be carried out in ball mills, which reduces the need for solvents and can increase energy efficiency. nih.gov
Photocatalysis, as mentioned earlier, is often considered a green technique as it utilizes light as a renewable energy source and can often be performed at ambient temperature. nih.gov The design of synthetic routes with fewer steps and the avoidance of protecting groups also contribute to a greener process. matanginicollege.ac.in
Table 3: Green Chemistry Principles in Synthesis
| Principle | Application in Synthesis | Benefit |
|---|---|---|
| Atom Economy | Use of catalytic reactions (e.g., organocatalysis, photoredox catalysis). organic-chemistry.org | Maximizes the incorporation of starting materials into the final product, reducing waste. epa.gov |
| Safer Solvents | Employing water, supercritical CO2, or solvent-free conditions. matanginicollege.ac.in | Reduces pollution and health hazards associated with volatile organic compounds. |
| Energy Efficiency | Running reactions at ambient temperature and pressure, using methods like photocatalysis or mechanochemistry. epa.govnih.gov | Lowers energy consumption and environmental impact. |
| Reduce Derivatives | Avoiding the use of protecting groups. matanginicollege.ac.in | Simplifies the synthetic process and reduces waste generation. |
Synthesis of Functionally Modified Derivatives and Isosteres
The synthesis of functionally modified derivatives and isosteres of this compound allows for the fine-tuning of its chemical and biological properties. This involves the strategic incorporation of different functional groups or the replacement of certain atoms or groups with others that have similar steric or electronic properties.
Incorporation of Fluoroalkyl Moieties
The introduction of fluoroalkyl groups, such as a trifluoromethyl group, can significantly alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. nih.gov Several methods exist for the incorporation of fluoroalkyl groups into organic molecules.
One common approach is the use of nucleophilic or electrophilic fluoroalkylating reagents. For example, a pre-functionalized benzonitrile ring could be reacted with a fluoroalkyl-containing nucleophile. Alternatively, radical fluoroalkylation methods, often mediated by photoredox catalysis, have become increasingly popular due to their mild conditions and broad substrate scope. The synthesis of 1-fluoroalkylisoquinolines has been achieved through a one-pot microwave-assisted method, which could potentially be adapted for the synthesis of fluoroalkylated butanoylbenzonitrile analogues. rsc.org
Aryl and Heteroaryl Substitutions on the Butanoyl Chain
Introducing aryl or heteroaryl substituents onto the butanoyl chain of this compound can lead to analogues with extended conjugation or additional binding interactions. nih.govnih.gov These modifications can be achieved through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds between sp2-hybridized centers. organic-chemistry.orgorganic-chemistry.org For example, a halogenated derivative of the butanoyl chain could be coupled with an aryl or heteroaryl boronic acid (Suzuki coupling) to introduce the desired substituent. organic-chemistry.org
More recently, nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable and cost-effective alternative to palladium catalysis. organic-chemistry.org These reactions can often tolerate a wider range of functional groups and can be used to couple a variety of electrophiles and nucleophiles. organic-chemistry.org The synthesis of 3-aryl anthranils has been accomplished via an electrophilic aromatic substitution strategy, showcasing another potential route for aryl group incorporation. rsc.org
Chemical Reactivity, Transformations, and Mechanistic Insights of 3 Butanoylbenzonitrile
Reactivity of the Ketone Carbonyl Group
The ketone functional group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. savemyexams.com This polarity is the primary driver of the carbonyl group's reactivity.
Nucleophilic Addition Reactions and Subsequent Transformations
The most fundamental reaction of the ketone carbonyl group is nucleophilic addition. masterorganicchemistry.commedlifemastery.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The trigonal planar geometry of the sp2-hybridized carbonyl carbon allows the nucleophile to attack from either face, which can lead to the formation of a racemic mixture if a new chiral center is created. libretexts.org
A variety of nucleophiles can participate in this reaction, leading to diverse products. For instance, hydride reagents reduce the ketone to a secondary alcohol, while organometallic reagents like Grignard reagents add an alkyl or aryl group to form a tertiary alcohol.
Table of Nucleophilic Addition Reactions at the Carbonyl Group
| Nucleophile | Reagent Example | Intermediate Product | Final Product (Post-Protonation) |
|---|---|---|---|
| Hydride (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | 1-(3-cyanophenyl)butan-1-ol |
| Organometallic (R:⁻) | Ethylmagnesium bromide | Alkoxide | 3-(3-cyanophenyl)hexan-3-ol |
| Amine (RNH₂) | Methylamine | Hemiaminal | N-methylimine derivative |
Alpha-Carbon Functionalization Reactions (e.g., Enolization-Driven Processes)
The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity. The removal of an alpha-proton by a base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile and serves as a key intermediate in numerous reactions that form new carbon-carbon bonds.
For 3-Butanoylbenzonitrile (B6255278), the methylene (B1212753) group (CH₂) adjacent to the carbonyl is the site for enolization. The resulting enolate can react with various electrophiles. For example, in an alkylation reaction, the enolate can attack an alkyl halide, leading to the introduction of an alkyl group at the alpha-position. Similarly, in an aldol (B89426) reaction, the enolate can add to the carbonyl group of another molecule (like an aldehyde or ketone) to form a β-hydroxy ketone.
Reduction and Oxidation Pathways
The ketone group can be readily reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). LiAlH₄ is a much stronger reducing agent and will also reduce the nitrile group to a primary amine. chemistrysteps.com Therefore, to selectively reduce the ketone, a milder reagent like NaBH₄ is typically preferred.
Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur.
Reactivity of the Benzonitrile (B105546) Nitrile Group
The nitrile group (C≡N) is also a polar functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgopenstax.org It is at the same oxidation state as a carboxylic acid. lumenlearning.com
Nucleophilic Attack and Addition Reactions
The nitrile group undergoes nucleophilic addition reactions, similar to carbonyls. libretexts.orgopenstax.org Strong nucleophiles attack the electrophilic carbon, leading to an imine anion intermediate. libretexts.orglibretexts.org
Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid (3-butanoylbenzoic acid). chemistrysteps.comlibretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (3-(aminomethyl)phenyl)(butan-1-one), although this reagent would also reduce the ketone. libretexts.orgopenstax.org
Reaction with Organometallic Reagents: Grignard reagents add to the nitrile group to form an imine anion, which upon acidic workup (hydrolysis) yields a ketone. libretexts.org
[3+2] Cycloaddition Reactions (e.g., with Azides to Form Tetrazoles)
Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. researchgate.netuchicago.edu A significant example is the reaction with azides to form five-membered heterocyclic rings. The reaction of a nitrile with sodium azide (B81097) (NaN₃) is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.net This [3+2] cycloaddition is a powerful tool in medicinal chemistry for creating metabolically stable bioisosteres of carboxylic acids. The reaction is often catalyzed or promoted under various conditions to achieve good to excellent yields. researchgate.net
Hydrogenation and Hydrolysis Reactions
The presence of both a ketone and a nitrile group in this compound opens up various possibilities for reduction and hydrolysis reactions. The specific outcome of these transformations is highly dependent on the reaction conditions and the choice of reagents.
Hydrogenation:
The catalytic hydrogenation of this compound can lead to several products depending on the catalyst, solvent, and reaction conditions. Selective reduction of the ketone carbonyl group to a secondary alcohol, yielding 3-(1-hydroxybutyl)benzonitrile, can be achieved using milder reducing agents like sodium borohydride (NaBH₄). This reagent is generally selective for aldehydes and ketones over less reactive functional groups such as nitriles.
Conversely, more forcing conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) or other transition metal catalysts, can lead to the reduction of the nitrile group. The hydrogenation of benzonitriles can be a complex process, potentially yielding primary amines (like 3-butanoylbenzylamine), secondary amines (from the reaction of the primary amine with an intermediate imine), and even tertiary amines. nih.govresearchgate.net Complete reduction of both the ketone and the nitrile is also possible under vigorous hydrogenation conditions.
The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is a classic method for the deoxygenation of ketones to the corresponding alkanes. vedantu.comquora.com Similarly, the Wolff-Kishner reduction, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, achieves the same transformation. vedantu.comquora.comquora.com Applying these methods to this compound would be expected to yield 3-butylbenzonitrile. The choice between these two methods often depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out in a strongly basic medium. vedantu.comquora.comquora.com
Interactive Data Table: Reduction Reactions of this compound Analogs
| Starting Material | Reagent and Conditions | Product(s) | Notes |
| Aromatic Ketone | Zn(Hg), conc. HCl | Alkane | Clemmensen Reduction: Effective for aryl-alkyl ketones. vedantu.com |
| Aromatic Ketone | N₂H₄, KOH, heat | Alkane | Wolff-Kishner Reduction: Suitable for base-stable compounds. commonorganicchemistry.comwikipedia.org |
| Benzonitrile | H₂, Pd/C | Benzylamine, Dibenzylamine, Tribenzylamine | Product distribution depends on reaction conditions. nih.gov |
| Aldehydes/Ketones | NaBH₄ | Primary/Secondary Alcohols | Selective for carbonyls over nitriles. |
Hydrolysis:
The nitrile functional group in this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. commonorganicchemistry.comorganicchemistrytutor.comstudy.comlumenlearning.comlibretexts.orgchemistrysteps.com
Under acidic conditions, the nitrile is typically heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, 3-butanoylbenzoic acid, and an ammonium (B1175870) salt. study.comlibretexts.org
Basic hydrolysis, usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide (NaOH), initially produces the carboxylate salt (sodium 3-butanoylbenzoate) and ammonia. libretexts.orgyoutube.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to isolate the amide intermediate, 3-butanoylbenzamide. organicchemistrytutor.com
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is significantly influenced by the two deactivating substituents: the butanoyl group and the cyano group.
Electrophilic Aromatic Substitution Reactions
Both the butanoyl (an acyl group) and the cyano group are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). This deactivation occurs because these groups pull electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles.
Furthermore, both of these groups are meta-directors. This means that during electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile will predominantly add to the carbon atom at the 5-position (meta to both existing substituents). This regioselectivity can be explained by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions relative to either deactivating group, one of the resonance structures places a positive charge directly adjacent to the electron-withdrawing group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway energetically more favorable.
For instance, in the nitration of benzonitrile, the major product is 3-nitrobenzonitrile, with a smaller amount of the para isomer and negligible amounts of the ortho isomer being formed. cardiff.ac.uk A similar outcome would be expected for the nitration of this compound, with the nitro group being directed to the 5-position.
Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes
| Substituent | Activating/Deactivating | Directing Effect | Example Product(s) from Nitration |
| -COR (Acyl) | Deactivating | meta | 3-Nitroacetophenone |
| -CN (Cyano) | Deactivating | meta | 3-Nitrobenzonitrile cardiff.ac.uk |
| -OH (Hydroxyl) | Activating | ortho, para | 2-Nitrophenol, 4-Nitrophenol |
| -CH₃ (Methyl) | Activating | ortho, para | 2-Nitrotoluene, 4-Nitrotoluene |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orguwindsor.ca A DMG is a functional group that can coordinate to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium, thereby directing the deprotonation of the adjacent ortho proton. wikipedia.orguwindsor.ca
The cyano group (-CN) is known to be a modest directing group for ortho-metalation. However, the acidic protons on the α-carbon of the butanoyl group could potentially compete with the aromatic protons during lithiation. The outcome of a directed metalation attempt on this compound would therefore depend on the specific reaction conditions, including the choice of the organolithium base and the temperature. If successful, ortho-lithiation would generate an aryllithium species that could then be trapped with various electrophiles to introduce a substituent at the 2- or 4-position of the aromatic ring. This would provide a route to substituted derivatives that are not accessible through traditional electrophilic aromatic substitution.
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of the reactions that this compound undergoes is essential for predicting product outcomes and optimizing reaction conditions.
Investigation of Radical Reaction Mechanisms
While many of the reactions of this compound proceed through ionic intermediates, some transformations, particularly under certain conditions, may involve radical species. For example, the Clemmensen reduction, although its mechanism is not fully understood, is thought to involve radical intermediates formed at the surface of the zinc amalgam. study.com
Radical cyclization reactions involving a nitrile group are also known. wikipedia.orglibretexts.org If a radical were to be generated elsewhere in a molecule containing a cyano group, intramolecular addition of the radical to the carbon-nitrogen triple bond could occur, leading to the formation of a new ring. wikipedia.orglibretexts.org For this compound, a hypothetical radical generated on the butyl chain could potentially cyclize onto the nitrile group. Such reactions are typically initiated by radical initiators like AIBN (azobisisobutyronitrile) or through photochemical methods. libretexts.org
Ionic Intermediate Studies
The majority of the reactions discussed for this compound proceed through ionic intermediates.
In electrophilic aromatic substitution , the key intermediate is the arenium ion, a positively charged cyclohexadienyl cation. cardiff.ac.uknih.gov The stability of this intermediate determines the regioselectivity of the reaction. As discussed, the electron-withdrawing nature of the butanoyl and cyano groups destabilizes the arenium ion, and the meta-directing effect arises from avoiding the placement of the positive charge on the carbon atom directly attached to these deactivating groups.
In nucleophilic additions to the carbonyl group , such as in hydrogenation with NaBH₄, the reaction proceeds through an alkoxide intermediate. The hydride ion from the reducing agent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated upon workup to give the alcohol.
The hydrolysis of the nitrile group also involves ionic intermediates. organicchemistrytutor.comstudy.comlumenlearning.comlibretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to attack by water. organicchemistrytutor.comlumenlearning.com In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com Both pathways lead to the formation of an amide, which can then be further hydrolyzed to a carboxylic acid through tetrahedral intermediates.
Directed ortho-metalation proceeds through a coordinated complex between the organolithium reagent and the directing group, followed by the formation of a highly reactive aryllithium intermediate. wikipedia.orguwindsor.ca This carbanionic species then acts as a potent nucleophile, reacting with a wide range of electrophiles.
In Situ Reaction Monitoring and Kinetic Studies
There are no publicly available studies that have employed in situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, or Raman spectroscopy, to monitor the real-time progress of reactions involving this compound. Consequently, there is no data on reaction kinetics, including reaction rates, rate constants, and the influence of various parameters like temperature and catalyst loading.
Without such studies, the identification of transient intermediates, the elucidation of reaction pathways, and the optimization of reaction conditions for syntheses involving this compound are based on speculation rather than direct evidence.
A hypothetical kinetic study on a transformation of this compound, for instance a reduction of the ketone, would aim to determine the reaction order and rate constant. The data would typically be presented as follows:
Hypothetical Kinetic Data for the Reduction of this compound
| Time (min) | Concentration of this compound (M) |
|---|---|
| 0 | 0.100 |
| 10 | 0.085 |
| 20 | 0.072 |
| 30 | 0.061 |
| 40 | 0.052 |
| 50 | 0.044 |
| 60 | 0.037 |
This table is for illustrative purposes only and does not represent actual experimental data.
Isotopic Labeling Experiments for Mechanistic Confirmation
Similarly, a thorough search of scientific databases yielded no instances of isotopic labeling experiments being used to confirm the reaction mechanisms of this compound. Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical transformation, providing definitive evidence for proposed mechanistic steps.
For example, to investigate the mechanism of a hypothetical rearrangement reaction, one could synthesize this compound with a carbon-13 isotope at the carbonyl carbon. The position of this label in the final product, as determined by mass spectrometry or NMR spectroscopy, would confirm or refute a proposed mechanistic pathway.
Hypothetical Isotopic Labeling Experiment for a Rearrangement of this compound
| Labeled Reactant | Proposed Intermediate | Expected Product |
|---|---|---|
| 3-(Butan-2-¹³C-oyl)benzonitrile | [Hypothetical Intermediate Structure] | [Hypothetical Product with ¹³C label at a specific position] |
This table is for illustrative purposes only and does not represent actual experimental data.
The lack of such fundamental research on this compound highlights an opportunity for future investigations to contribute valuable knowledge to the field of organic chemistry. Detailed mechanistic studies would not only enhance the academic understanding of this compound but also unlock its potential for applications in various synthetic endeavors.
Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For "3-Butanoylbenzonitrile," MS would be used to confirm its molecular weight and to gain structural information from its fragmentation pattern. The nominal molecular weight of "this compound" is 173.21 g/mol .
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule will form a molecular ion (M⁺˙). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For aromatic ketones like "this compound," common fragmentation pathways include: whitman.edu
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the propyl group, leading to a stable benzoyl cation.
Benzylic cleavage: Cleavage of the bond between the benzene (B151609) ring and the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Predicted Mass Spectrometry Data for This compound (B6255278)
| m/z | Predicted Fragment Ion |
|---|---|
| 173 | [M]⁺˙ (Molecular Ion) |
| 144 | [M - C₂H₅]⁺ |
| 130 | [M - C₃H₇]⁺ |
| 102 | [C₇H₄N]⁺ |
Note: The relative intensities of these peaks would depend on the ionization method and energy.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint of the molecule. uniroma1.it
For "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band in the region of 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. ucla.edu The carbonyl (C=O) group of the butanoyl moiety would show a strong absorption in the range of 1680-1700 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the alkyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Carbonyl (C=O) | Stretch | 1680 - 1700 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl C-H | Stretch | 2850 - 2960 |
Note: This interactive table allows for sorting and filtering of data.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. libretexts.org It is based on the inelastic scattering of monochromatic light, usually from a laser source. s-a-s.org The resulting Raman spectrum reveals the vibrational modes of the molecule, which are sensitive to the polarizability of the chemical bonds. spectroscopyonline.com
In the Raman spectrum of "this compound," the nitrile (C≡N) stretch is expected to produce a strong and sharp peak in the 2200-2250 cm⁻¹ region, as this bond is highly polarizable. researchgate.net The carbonyl (C=O) stretch would also be visible, though typically weaker in Raman than in IR. The aromatic ring vibrations would give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹). Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern is generated. Analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom, revealing detailed insights into bond lengths, bond angles, and intermolecular interactions.
For a compound such as this compound, X-ray crystallography would be the definitive method to confirm its molecular structure in the solid state. This analysis would provide unambiguous data on the conformation of the butanoyl side chain relative to the benzonitrile (B105546) ring and detail how the molecules pack together in the crystal lattice through intermolecular forces.
Despite the utility of this technique, a comprehensive search of the current scientific literature and crystallographic databases reveals no publicly available reports on the single-crystal X-ray structure of this compound. Therefore, specific data regarding its crystal system, space group, and unit cell dimensions are not available at this time.
Theoretical and Computational Chemistry Studies of 3 Butanoylbenzonitrile
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Intermolecular Interactions and Aggregation Behavior
The intermolecular forces of 3-Butanoylbenzonitrile (B6255278) are dictated by its distinct functional groups: the polar carbonyl group of the butanoyl substituent and the cyano group, attached to a benzene (B151609) ring. Computational studies on similar molecules suggest that the aggregation behavior of this compound is governed by a combination of dipole-dipole interactions, hydrogen bonding, and π-π stacking.
The nitrile group is a known hydrogen-bond acceptor, capable of forming interactions with suitable donor molecules. nih.govresearchgate.net Similarly, the oxygen atom of the carbonyl group can also participate in hydrogen bonding. In the absence of strong hydrogen bond donors, weak C-H···N and C-H···O interactions are plausible, influencing the crystal packing and aggregation in solution.
Furthermore, the presence of the aromatic ring facilitates π-π stacking interactions. researchgate.netresearchgate.net The electron-withdrawing nature of both the cyano and butanoyl groups can create a relatively electron-poor π-system, favoring interactions with electron-rich aromatic systems. researchgate.net Computational models of substituted benzenes have shown that such stacking interactions, along with electrostatic forces, play a crucial role in the supramolecular assembly of these molecules. researchgate.netacs.org DFT calculations on related nitrile-containing compounds have revealed the energetic significance of anti-parallel nitrile-nitrile interactions in stabilizing dimeric and polymeric structures. researchgate.net
A hypothetical energy decomposition analysis for a this compound dimer, based on analogous systems, is presented in Table 1.
| Interaction Type | Estimated Interaction Energy (kcal/mol) | Contributing Forces |
|---|---|---|
| π-π Stacking | -2.5 to -4.0 | Dispersion, Electrostatic |
| Dipole-Dipole (C=O···N≡C) | -1.5 to -3.0 | Electrostatic |
| C-H···O Hydrogen Bond | -0.5 to -1.5 | Electrostatic, Dispersion |
| C-H···N Hydrogen Bond | -0.5 to -1.2 | Electrostatic, Dispersion |
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the reaction mechanisms involving this compound. A key reaction for its synthesis is the Friedel-Crafts acylation of benzonitrile (B105546) with butanoyl chloride or butyric anhydride (B1165640). researchgate.netbeilstein-journals.org Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of such reactions. researchgate.netresearchgate.net
For a reaction such as the Friedel-Crafts acylation, computational chemists can locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. matlantis.com Frequency calculations are then performed to confirm the TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction path.
Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is conducted. researchgate.net The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction under investigation. matlantis.com For the acylation of benzonitrile, the IRC would trace the pathway from the initial electrophilic attack of the acylium ion on the aromatic ring to the formation of the sigma complex and subsequent deprotonation to yield the final product.
The energetic profile of a reaction pathway provides crucial information about its feasibility and kinetics. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy diagram can be constructed. researchgate.net For the meta-acylation of benzonitrile to form this compound, the activation energy (the energy difference between the reactants and the transition state) can be determined.
Computational studies on similar electrophilic aromatic substitutions can provide estimates for these energy barriers. nih.gov A hypothetical energetic profile for the Friedel-Crafts acylation of benzonitrile is presented in Table 2.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Benzonitrile + Acylium Ion) | 0.0 |
| 2 | Transition State 1 (meta-attack) | +15 to +20 |
| 3 | Sigma Complex (Intermediate) | +5 to +8 |
| 4 | Transition State 2 (Deprotonation) | +8 to +12 |
| 5 | Products (this compound + H+) | -5 to -10 |
Structure-Reactivity Relationship (SAR) Studies through Computational Methods
Computational methods are instrumental in developing quantitative structure-activity relationships (QSAR) and more broadly, structure-reactivity relationships (SAR). mdpi.commdpi.com For this compound, SAR studies can elucidate how the electronic properties of the butanoyl and cyano groups influence the reactivity of the aromatic ring towards further chemical transformations. nih.govyoutube.com
The electron-withdrawing nature of both the carbonyl and nitrile functionalities deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. nih.gov Computational chemistry can quantify this effect through the calculation of various molecular descriptors. researchgate.net These descriptors include atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. mdpi.comresearchgate.net
For instance, a lower HOMO energy would indicate a reduced susceptibility to electrophilic attack, while the MEP map would visually demonstrate the regions of positive and negative electrostatic potential, highlighting the likely sites for nucleophilic and electrophilic interactions. researchgate.net By comparing these computed properties for a series of substituted benzonitriles or aromatic ketones, a predictive SAR model can be developed. nih.gov
A hypothetical comparison of computed electronic properties for benzonitrile and this compound is shown in Table 3.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| Benzonitrile | -7.5 | -0.8 | 4.18 |
| This compound | -8.2 | -1.5 | 3.85 |
Applications of 3 Butanoylbenzonitrile in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Building Block in Complex Organic Synthesis
Detailed searches for the utilization of 3-Butanoylbenzonitrile (B6255278) as a foundational molecule in complex synthetic pathways have not yielded any specific examples.
Precursor for Diverse Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Their synthesis often relies on versatile precursors that can undergo various cyclization reactions. However, there is no published research demonstrating the use of this compound as a starting material for the synthesis of prominent heterocyclic systems such as quinolines, pyrimidines, or pyridines through established synthetic routes like the Biginelli, Hantzsch, or Gewald reactions.
Intermediate in the Synthesis of Optically Active Compounds
The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry. This often involves the asymmetric reduction of prochiral ketones to produce chiral alcohols. While general methods for the asymmetric hydrogenation and reduction of ketones are well-established, there are no specific studies in the scientific literature that report the use of this compound as a substrate to produce optically active 1-(3-cyanophenyl)butan-1-ol or any other chiral derivative. Consequently, no data on catalysts, enantiomeric excess, or reaction yields for this specific transformation are available.
Substrate in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. Reactions such as the Ugi, Passerini, and Biginelli reactions are powerful tools in combinatorial chemistry and drug discovery. A comprehensive search of the chemical literature did not identify any instances of this compound being employed as a carbonyl component or any other reactant in these or other MCRs.
Exploration in Materials Science Research
The application of novel organic molecules in materials science is a rapidly growing field, with a focus on developing new polymers and functional materials for various applications.
Monomer or Ligand in Polymer Chemistry and Coordination Compounds
The development of new polymers and coordination compounds often involves the use of bifunctional or polyfunctional monomers and ligands. The structure of this compound, containing both a ketone and a nitrile group, suggests potential for such applications. However, there is no evidence in the literature of its use as a monomer in polymerization reactions or as a ligand for the formation of coordination complexes with metal ions.
Development of Functional Organic Materials (e.g., for Optoelectronic Applications)
Functional organic materials with specific optoelectronic properties are crucial for the development of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often starts from aromatic building blocks that can be elaborated into larger conjugated systems. There are no research articles or patents that describe the use of this compound as a precursor or intermediate in the synthesis of such functional organic materials.
Design and Synthesis of Chemically Biological Probes and Tools
The unique bifunctional architecture of this compound makes it an attractive starting point for the synthesis of specialized chemical probes and tools designed to investigate complex biological systems. The ketone and nitrile functionalities offer orthogonal handles for chemical modification, allowing for the construction of molecules with tailored properties for biological targeting and reporting.
Scaffold for Affinity Labeling Reagents
Affinity labeling is a powerful technique used to identify and characterize biological targets, such as proteins, by forming a covalent bond with the target molecule. Reagents for affinity labeling typically consist of a recognition element, a reactive group, and often a reporter tag. The this compound scaffold provides a robust framework for the design of such reagents.
The butanoyl chain can be chemically modified to incorporate a variety of reactive functionalities, known as warheads, capable of forming covalent bonds with specific amino acid residues in a protein's active or binding site. For instance, the ketone group can be converted into more reactive species, such as α-haloketones or Michael acceptors. The benzonitrile (B105546) moiety, in turn, can serve as a recognition element, contributing to the binding affinity and selectivity of the probe for its target. The aromatic ring and the nitrile group can engage in various non-covalent interactions, including π-stacking, hydrogen bonding, and dipole-dipole interactions, with the protein's binding pocket.
Furthermore, the nitrile group can be chemically transformed or used as an attachment point for reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for the detection and isolation of the labeled protein-probe adduct. This modular design allows for the systematic optimization of affinity labeling reagents derived from this compound to enhance their potency, selectivity, and utility in proteomic studies.
Components of Enzyme Inhibitor Leads for Mechanistic Studies (excluding clinical focus)
The development of enzyme inhibitors is crucial for understanding the intricate mechanisms of enzyme catalysis and regulation. While the ultimate goal of many inhibitor design programs is therapeutic, a significant area of research focuses on creating inhibitors as tools for basic scientific inquiry. This compound serves as a valuable building block in the synthesis of such investigational enzyme inhibitors.
The benzonitrile functional group is a known feature in a variety of bioactive molecules and can act as a key pharmacophore, interacting with enzyme active sites. For example, benzonitrile derivatives have been explored as inhibitors for a range of enzymes. researchgate.netresearchgate.net The butanoyl side chain of this compound offers a convenient point for structural elaboration, enabling the synthesis of a library of derivatives to probe the structure-activity relationships (SAR) of enzyme inhibition.
By systematically modifying the length and substitution pattern of the acyl chain, researchers can investigate how these changes affect the inhibitor's binding affinity (Ki) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such mechanistic studies, which can be analyzed using techniques like Michaelis-Menten kinetics and graphical analysis, provide valuable insights into the topology and chemical nature of the enzyme's active site. nih.gov The data gathered from these studies are instrumental in constructing detailed models of enzyme-inhibitor interactions, which can elucidate the fundamental principles of molecular recognition and catalysis.
Table 1: Investigational Enzyme Inhibition Data for a Hypothetical Series of 3-Acylbenzonitrile Derivatives
| Compound | Acyl Chain Modification | Target Enzyme | Inhibition Constant (Ki, µM) | Mode of Inhibition |
| 1 | n-Butanoyl | Hypothetical Hydrolase X | 15.2 | Competitive |
| 2 | 4-Phenylbutanoyl | Hypothetical Hydrolase X | 5.8 | Competitive |
| 3 | 4-Cyclohexylbutanoyl | Hypothetical Hydrolase X | 9.1 | Competitive |
| 4 | 3-Methylbutanoyl | Hypothetical Hydrolase X | 22.5 | Competitive |
This table presents hypothetical data for illustrative purposes, demonstrating how systematic modification of the butanoyl chain could be used in mechanistic studies.
Contributions to Catalyst Development and Ligand Design for Research
In the realm of materials science and catalysis, the benzonitrile moiety of this compound offers significant potential for the development of novel ligands and catalysts. The nitrile group can coordinate to transition metals, influencing the electronic and steric properties of the resulting metal complexes and, consequently, their catalytic activity.
As a Ligand Precursor for Metal Catalysts
The synthesis of well-defined metal complexes with tailored reactivity is a cornerstone of modern catalysis. This compound can serve as a precursor for the synthesis of more elaborate ligands for transition metal catalysts. The ketone functionality can be used as a handle to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands.
For example, the ketone can undergo condensation reactions with amines to form Schiff base ligands containing the benzonitrile motif. These chelating ligands can then be complexed with various transition metals, such as palladium, rhodium, or copper, to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the benzonitrile group, particularly its ability to act as a π-acceptor, can modulate the electron density at the metal center, thereby fine-tuning the catalyst's reactivity and selectivity.
Application in Homogeneous and Heterogeneous Catalysis Research
The direct use of benzonitrile and its derivatives as ligands has been documented in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, benzonitrile-containing ligands can influence the outcome of transition-metal-catalyzed reactions. For instance, cyanophenyl-functionalized porphyrins have been used to create metal-organic coordination networks, where the cyano groups coordinate to metal atoms, demonstrating their utility in constructing organized catalytic assemblies. nih.gov
While specific research on the direct application of this compound in catalysis is not extensively documented, the principles governing the use of benzonitrile ligands are applicable. The butanoyl group could influence the solubility of the resulting metal complex in various organic solvents, a critical parameter in homogeneous catalysis.
In the context of heterogeneous catalysis, the benzonitrile moiety could be used to anchor a catalytic metal complex to a solid support. For example, the nitrile group could be reduced to an amine and then covalently attached to a functionalized silica (B1680970) or polymer support. This immobilization would facilitate catalyst recovery and reuse, key advantages of heterogeneous catalysis. The butanoyl chain could act as a spacer, distancing the active catalytic center from the support surface and potentially improving its accessibility to substrates.
Q & A
Q. What are the recommended synthetic routes for 3-Butanoylbenzonitrile in laboratory settings?
- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation, where a benzonitrile derivative reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization includes controlling anhydrous conditions and stoichiometric ratios to minimize side products. Post-synthesis purification involves column chromatography or recrystallization, validated by thin-layer chromatography (TLC) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying aromatic protons (δ 7.2–8.1 ppm) and the butanoyl chain (δ 1.0–2.8 ppm).
- Infrared (IR) Spectroscopy : A sharp peak near 2220 cm⁻¹ confirms the nitrile group, while carbonyl (C=O) stretches appear at ~1680 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 187 [M⁺]) validate the molecular formula. These methods align with standardized protocols for nitrile-containing compounds .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a versatile intermediate for synthesizing pharmacophores, particularly in kinase inhibitor development. Researchers functionalize the nitrile group to introduce heterocycles (e.g., triazoles) or modify the butanoyl chain to enhance bioavailability. Biological screening involves in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve acylation efficiency.
- Temperature Control : Maintain 0–5°C during acylation to suppress electrophilic byproducts.
Yield optimization requires iterative DOE (Design of Experiments) and GC-MS monitoring .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Empirical Validation : Reconcile DFT-calculated activation energies with experimental kinetic studies (e.g., Arrhenius plots).
- Error Analysis : Assess solvent effects or steric hindrance overlooked in simulations.
- Cross-Validation : Compare results with analogous compounds (e.g., 3-Benzoylbenzonitrile) to identify systematic discrepancies. This approach aligns with frameworks for constructive falsification in data analysis .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis to benzoic acid derivatives).
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar), as per safety guidelines for nitriles .
Q. What methodologies are used to study the biological interactions of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR) using AutoDock Vina to predict binding affinities.
- Enzymatic Assays : Measure inhibition kinetics (Km/Vmax) via fluorogenic substrates.
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation. These protocols are standardized in medicinal chemistry workflows .
Key Considerations for Experimental Design
- Safety Protocols : Always use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods due to the compound’s irritant properties .
- Data Reproducibility : Document reaction parameters (catalyst load, solvent purity) meticulously to address batch-to-batch variability.
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous chemicals and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
